Losartan Impurity B

Descripción general

Descripción

Losartan Impurity B (CAS 160514-13-6), also designated as Losartan EP Impurity B, is a pharmacopeial impurity associated with the angiotensin II receptor antagonist losartan. Its molecular formula is C₁₄H₁₂N₄O, with a molecular weight of 252.28 g/mol . This impurity arises during losartan synthesis or degradation and is closely monitored in drug formulations due to regulatory requirements for purity and safety. Structurally, it retains the biphenyltetrazole moiety of losartan but lacks the imidazole-methyl-chlorobutyl side chain, distinguishing it from the parent drug .

Métodos De Preparación

The synthesis of Losartan alpha-Butyl-losartan Aldehyde Adduct involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product .

Análisis De Reacciones Químicas

Losartan alpha-Butyl-losartan Aldehyde Adduct undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

Quality Control in Pharmaceutical Manufacturing

Monitoring Impurity Levels

Losartan Impurity B is crucial for monitoring and controlling impurity levels in losartan formulations. Regulatory bodies, including the International Council for Harmonisation (ICH), emphasize the need for accurate identification and quantification of impurities to ensure drug safety and efficacy. High-performance liquid chromatography (HPLC) is commonly employed to analyze impurity levels, providing sensitive detection methods that comply with regulatory standards .

Case Study: HPLC Analysis

A study demonstrated the simultaneous determination of losartan potassium and its related impurities, including this compound, using a validated HPLC method. The method achieved recoveries ranging from 99.15% to 100.49%, indicating its robustness for routine quality control .

Regulatory Compliance

ICH Guidelines

The ICH guidelines require that all pharmaceutical products undergo rigorous testing for impurities. This compound's identification is essential for compliance with these regulations, particularly in ensuring that the impurity levels remain within acceptable limits defined by health authorities like the FDA .

Impact on Drug Approval

Failure to adequately control impurities can lead to significant delays in drug approval or even market withdrawal. For instance, a robust method developed for quantifying nitrosamine impurities in losartan formulations highlighted the importance of monitoring such contaminants to meet regulatory requirements .

Research and Development

Impurity Profiling

Research into this compound contributes to a broader understanding of drug metabolism and stability. By studying its formation during synthesis, researchers can optimize manufacturing processes to minimize impurity levels. This profiling aids in developing improved formulations with enhanced therapeutic effects .

Analytical Techniques

Advanced analytical techniques like tandem mass spectrometry coupled with HPLC are increasingly used to identify and quantify losartan impurities, including this compound. These methods allow for detailed metabolic studies that are vital in drug development phases .

Clinical Implications

Patient Safety

The presence of impurities like this compound can potentially lead to adverse effects in patients. Therefore, understanding its pharmacological impact is crucial for patient safety. Clinical studies have shown that controlling impurity levels can reduce risks associated with drug therapy .

Data Table: Summary of Analytical Methods for this compound

Mecanismo De Acción

The mechanism of action of Losartan alpha-Butyl-losartan Aldehyde Adduct is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its parent compound, Losartan, is known to act as an angiotensin II receptor antagonist. Losartan blocks the binding of angiotensin II to the AT1 receptor, thereby reducing vasoconstriction and lowering blood pressure .

Comparación Con Compuestos Similares

Comparison with Similar Losartan Impurities

Structural and Molecular Differences

The table below summarizes key structural and molecular properties of Losartan Impurity B and related impurities:

| Impurity Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Losartan EP Impurity B | 160514-13-6 | C₁₄H₁₂N₄O | 252.28 | Biphenyltetrazole core; lacks imidazole side chain |

| Losartan EP Impurity J (O-Acetyl) | 1006062-27-6 | C₂₄H₂₅ClN₆O₂ | 464.95 | Acetylated hydroxymethyl group on imidazole ring |

| Losartan EP Impurity K (Aldehyde) | 114798-36-6 | C₂₂H₂₁ClN₆O | 420.90 | Aldehyde substitution at imidazole 5-position |

| Losartan Azido Impurity | 727718-93-6 | C₂₂H₂₂ClN₉ | 447.93 | Azidomethyl group on imidazole ring (mutagenic risk) |

| Losartan EP Impurity C (Isolosartan) | 114799-13-2 | C₂₂H₂₃ClN₆O | 422.92 | Isomeric variation in imidazole substitution |

Key Observations :

- Polarity : Impurity B is less polar than O-acetyl (Impurity J) and aldehyde (Impurity K) derivatives due to the absence of bulky substituents .

- Toxicity: The azido impurity (CAS 727718-93-6) poses mutagenic risks, unlike Impurity B, which is non-mutagenic but requires strict control per ICH guidelines .

Analytical Differentiation

Chromatographic Methods :

- HPLC-DAD/FTIR : Impurity B is resolved using reversed-phase HPLC with UV detection (λ = 254 nm), while O-acetyl (Impurity J) and aldehyde (Impurity K) derivatives require gradient elution due to higher hydrophobicity .

- HILIC: Hydrophilic interaction chromatography effectively separates polar impurities like Impurity B from non-polar analogs (e.g., trityl ether derivatives) .

Spectroscopic Identification :

- FTIR : Impurity B exhibits a distinct C=N stretch at 1600 cm⁻¹ (tetrazole ring) and lacks the imidazole C-Cl stretch (~650 cm⁻¹) present in the parent drug .

Stability and Formation Pathways

- Degradation Pathways : Impurity B forms under acidic conditions via cleavage of the imidazole side chain, whereas Impurity J arises from acetylation during synthesis .

- Storage Stability : Losartan suspensions stored at 4°C show negligible increase in Impurity B levels compared to room temperature, which promotes degradation .

Research Findings and Regulatory Considerations

- Pharmacopeial Limits : The European Pharmacopoeia (EP) specifies a threshold of 0.15% for Impurity B in losartan formulations, aligning with ICH Q3A/B guidelines .

Discrepancies and Notes

- Nomenclature Conflicts: Some sources (e.g., ) list "this compound" under CAS 1159977-48-6, which corresponds to a distinct α-butyl-aldehyde adduct. This highlights variability in impurity naming conventions across regions .

Actividad Biológica

Losartan, an angiotensin II receptor blocker (ARB), is primarily used for managing hypertension and certain cardiovascular conditions. However, the presence of impurities, particularly Losartan Impurity B, has raised concerns regarding its biological activity and safety profile. This article delves into the biological activity of this compound, presenting findings from various studies, case reports, and data tables.

1. Overview of this compound

This compound is identified as the potassium salt of 5-(4'-methyl-1,1'-biphenyl-2-yl)-2H-tetrazole. It is formed during the synthesis of losartan and can be detected in trace amounts in pharmaceutical formulations. Understanding its biological activity is crucial due to its potential effects on drug efficacy and safety.

2. Biological Activity and Mechanism

Losartan and its impurities interact with the renin-angiotensin system (RAS), primarily by blocking the AT1 receptor, which mediates various physiological responses such as vasoconstriction and aldosterone secretion. The active metabolite of losartan exhibits a higher affinity for the AT1 receptor compared to other receptors, thus influencing blood pressure regulation and fluid balance .

Table 1: Comparison of Biological Activity

| Compound | Mechanism of Action | Affinity for AT1 Receptor | Clinical Effects |

|---|---|---|---|

| Losartan | Selective AT1 receptor antagonist | High | Lowers blood pressure |

| This compound | Potentially similar to losartan | Unknown | Unknown; requires further study |

3. Case Studies and Clinical Findings

Several studies have highlighted the implications of losartan and its impurities on liver function and overall safety:

- A recent case report detailed a 54-year-old male who experienced severe hepatotoxicity attributed to losartan use. Upon discontinuation, liver function improved significantly, indicating a potential adverse effect related to either losartan or its impurities .

- Another study investigated the effects of losartan on keloid management, suggesting that while losartan may inhibit inflammation through AT1 receptor blockade, the role of impurities like Impurity B remains unclear .

4. Safety Concerns and Regulatory Actions

The detection of nitrosamine impurities in losartan formulations has led to recalls and increased scrutiny from regulatory bodies. For instance, recent recalls involved products containing N-nitroso-N-methyl-4-aminobutyric acid (NMBA), which raised concerns about potential carcinogenic effects . While this compound has not been directly linked to similar issues, its presence necessitates thorough evaluation.

Table 2: Summary of Safety Findings

| Study/Report | Findings | Implications |

|---|---|---|

| Case Report (2023) | Severe hepatotoxicity linked to losartan | Highlights need for monitoring liver function |

| Regulatory Recall | Presence of NMBA in losartan products | Increased scrutiny on impurity levels |

5. Research Gaps and Future Directions

Despite existing studies on losartan's biological activity, research specifically focused on this compound is limited. Future studies should aim to:

- Investigate the pharmacokinetics of this compound in vivo to understand its absorption, distribution, metabolism, and excretion.

- Assess the long-term effects of exposure to this impurity in clinical settings.

- Conduct comparative studies to evaluate the efficacy and safety profiles of formulations with varying impurity levels.

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used for the identification and quantification of Losartan Impurity B in pharmaceutical formulations?

-

Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard. The Pharmacopeial Forum specifies using a C18 column, mobile phase gradients (e.g., phosphate buffer and acetonitrile), and relative retention times (RRT) for identification. For quantification, the formula: \text{% Impurity} = \left(\frac{C_S}{C_U}\right) \times \left(\frac{r_i}{r_S}\right) \times 100

is applied, where and are standard and test solution concentrations, and and are peak responses .

-

Data Reference : Table 1 from Pharmacopeial Forum (2008) lists RRTs for Losartan (1.0) and related impurities, with total impurity limits ≤1.0% .

Q. How is this compound structurally characterized, and what are its key spectroscopic features?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) are used for structural elucidation. For example, this compound (CAS 1159977-48-6) is identified as an α-butyl-losartan aldehyde adduct, with distinct carbonyl peaks in IR spectroscopy (\sim1700 cm⁻¹) and molecular ion peaks in HRMS matching .

Q. What are the regulatory thresholds for this compound in drug products?

- Methodological Answer : Per ICH Q3A/B guidelines, unspecified impurities (like Impurity B) must be ≤0.1% unless qualified. Pharmacopeial standards (USP/EP) enforce total impurity limits ≤1.0%, with individual specified impurities (e.g., dimers) capped at 0.5% .

Advanced Research Questions

Q. How do synthetic pathways influence the formation of this compound, and what process parameters mitigate its generation?

- Methodological Answer : Impurity B arises during the final coupling step of Losartan synthesis, particularly under acidic or oxidative conditions. Process optimization includes:

Q. What stability-indicating methods are validated to track this compound under forced degradation conditions?

- Methodological Answer : Stress testing (acid/base hydrolysis, thermal, oxidative) coupled with HPLC-MS/MS identifies degradation pathways. For example:

Q. What toxicological assessments are required for this compound, and how are genotoxic risks evaluated?

- Methodological Answer : Follow ICH M7 guidelines:

- In silico prediction : Use tools like Derek Nexus to assess structural alerts for mutagenicity.

- In vitro assays : Ames test (bacterial reverse mutation) and micronucleus assays. Recent studies reclassified azido impurities (e.g., AZBT) as non-mutagenic via in vivo comet assays, setting precedents for impurity risk stratification .

Q. How can researchers resolve discrepancies in impurity quantification between pharmacopeial methods and in-house HPLC protocols?

- Methodological Answer : Calibrate in-house methods against pharmacopeial reference standards (e.g., USP Losartan Related Compound C). Validate using:

Q. Data Contradictions and Resolution

Q. Why do some studies report higher levels of this compound in accelerated stability tests compared to real-time data?

Propiedades

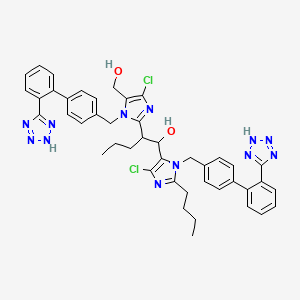

IUPAC Name |

1-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44Cl2N12O2/c1-3-5-15-37-47-41(46)38(58(37)25-28-18-22-30(23-19-28)32-12-7-9-14-34(32)43-51-55-56-52-43)39(60)35(10-4-2)44-48-40(45)36(26-59)57(44)24-27-16-20-29(21-17-27)31-11-6-8-13-33(31)42-49-53-54-50-42/h6-9,11-14,16-23,35,39,59-60H,3-5,10,15,24-26H2,1-2H3,(H,49,50,53,54)(H,51,52,55,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBMRAUQPGDBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C(CCC)C5=NC(=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CO)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44Cl2N12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675996 | |

| Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-48-6 | |

| Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.